molecular formula C10H13BrN2O3S B3494340 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethylglycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethylglycinamide

Cat. No.: B3494340
M. Wt: 321.19 g/mol
InChI Key: VRVICOUVVUFPOG-UHFFFAOYSA-N
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Description

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethylglycinamide is a chemical compound that belongs to the class of sulfonyl amides It features a bromophenyl group attached to a sulfonyl moiety, which is further connected to an ethylglycinamide structure

Future Directions

Future research could focus on elucidating the exact properties and potential applications of this compound. This could include investigating its potential antimicrobial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-ethylglycinamide typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: The starting material, 4-bromobenzenesulfonyl chloride, is prepared by reacting 4-bromobenzenesulfonic acid with thionyl chloride.

    Amidation reaction: The sulfonyl chloride intermediate is then reacted with ethylglycinamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Amidation and Hydrolysis Reactions: The amide bond in the ethylglycinamide moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Sulfone or sulfoxide derivatives.

    Hydrolysis Products: Corresponding carboxylic acids and amines.

Scientific Research Applications

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethylglycinamide has several scientific research applications:

Comparison with Similar Compounds

  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide
  • N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-ethylglycinamide
  • N~2~-[(4-methylphenyl)sulfonyl]-N~2~-ethylglycinamide

Comparison: N2-[(4-bromophenyl)sulfonyl]-N~2~-ethylglycinamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, or methyl groups can result in different binding affinities and reaction pathways.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-ethylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3S/c1-2-13(7-10(12)14)17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVICOUVVUFPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N)S(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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